molecular formula C9H18N2O2 B1486890 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one CAS No. 1042793-43-0

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Cat. No. B1486890
M. Wt: 186.25 g/mol
InChI Key: OGNRANJDDDDJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines, which “1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (4-aminopiperidin-1-yl)phenylmethanone, include a density of 1.1±0.1 g/cm3, boiling point of 355.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Myelostimulatory Activity

A study on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives revealed that these compounds exhibit anesthetic, local anesthetic, spasmolytic, immunosuppressive, and notably, myelostimulatory activities. The ester complexes of these derivatives demonstrated higher myelostimulatory activities compared to the standard drug levamisole, indicating their potential as novel therapeutic agents for stimulating bone marrow activity (Iskakova et al., 2014).

Supramolecular Inclusion Complexes

Another investigation focused on the supramolecular inclusion complexes with β-cyclodextrin of certain piperidine derivatives. This study highlighted the interactions between these compounds and β-cyclodextrin, suggesting implications for drug delivery and stability (Seilkhanov et al., 2016).

Antibacterial Leads

A research effort extended the N-linked aminopiperidine class to the mycobacterial gyrase domain, designing derivatives with potent antibacterial activities. One compound demonstrated significant inhibition against Mycobacterium tuberculosis DNA gyrase enzyme, suggesting a pathway for developing new antibacterial agents (Bobesh et al., 2014).

Stereochemistry and Biological Activity

The stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones was explored, providing insights into the synthesis and potential biological applications of these derivatives (Praliev et al., 1986).

Dopamine D4 Receptor Affinity

Research into substituted 4-aminopiperidine compounds revealed high in vitro affinity and selectivity for the human dopamine D4 receptor. This discovery opens up possibilities for the development of novel drugs targeting neuropsychiatric disorders (Schlachter et al., 1997).

ASK1 Inhibitors

Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine were identified as potent ASK1 inhibitors. These compounds are useful in treating inflammation and pain, with potential applications in osteoarthritis and neuropathic pain treatment (Norman, 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1-(4-AMINO-PIPERIDIN-1-YL)-ETHANONE HCL, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidine derivatives continue to be a focus of research due to their wide range of applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-ethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-8(10)4-6-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRANJDDDDJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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